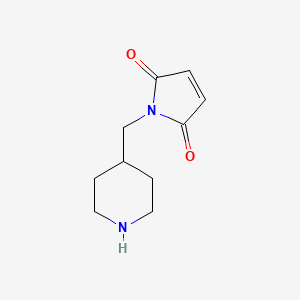

1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione

Description

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-(piperidin-4-ylmethyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C10H14N2O2/c13-9-1-2-10(14)12(9)7-8-3-5-11-6-4-8/h1-2,8,11H,3-7H2 |

InChI Key |

YGBYDLPDBMHIAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CN2C(=O)C=CC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione typically involves multi-component reactions. One common method involves the reaction of piperidine with maleic anhydride under reflux conditions in ethanol. This reaction yields the desired compound with good efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound can be achieved through similar multi-component reactions, often utilizing continuous flow reactors to enhance yield and reduce reaction times. The use of green chemistry principles, such as ionic liquids as catalysts, has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products

Oxidation: Yields oxidized derivatives such as carboxylic acids.

Reduction: Produces reduced forms like alcohols.

Substitution: Results in substituted piperidine derivatives.

Scientific Research Applications

1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of pyrrole-2,5-dione derivatives are highly dependent on the substituents at the N1, C3, and C4 positions. Below is a comparative analysis of key analogs:

Key Observations:

- N1 Substituents : Piperidine derivatives (e.g., the target compound) and aryl groups (e.g., 4-fluorophenyl) improve solubility and target specificity compared to simple alkyl chains .

- C3/C4 Modifications: Halogens (Cl, F) and amino groups (e.g., CF3-phenylamino in MI-1) enhance anticancer activity by modulating electron density and steric effects .

- Applications : While alkyl-substituted derivatives (e.g., pent-4-en-1-yl) are used in bioconjugation , complex aromatic or heterocyclic substituents (e.g., piperidin-1-yl in ) are explored for kinase inhibition.

Q & A

Basic: What are the optimized synthetic routes for 1-(Piperidin-4-ylmethyl)-1H-pyrrole-2,5-dione?

Methodological Answer:

Synthesis typically involves functionalizing the pyrrole-2,5-dione core with a piperidine-derived substituent. A representative approach includes:

- Acylation or Alkylation Reactions : React 4-(aminomethyl)piperidine derivatives with maleic anhydride or its analogs under controlled pH and temperature. For example, acylation of piperidine precursors (e.g., 1-benzyl-4-piperidone) with electrophilic reagents can yield spirocyclic or substituted derivatives .

- Solvent Systems : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance reactivity. Evidence from analogous syntheses shows yields exceeding 85% when using NaH as a base in DMSO at 130°C .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures is recommended for isolating high-purity products .

Basic: How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substitution patterns. Piperidine methylene protons typically appear as multiplet signals at δ 2.5–3.5 ppm, while pyrrole-dione carbonyl carbons resonate near δ 170–175 ppm .

- Mass Spectrometry (MS) : Use GC-MS or LC-MS to detect molecular ions (e.g., [M+H]). Note that molecular ion intensity may vary (0.5–8.0% abundance), as observed in structurally related compounds .

- Infrared (IR) Spectroscopy : Confirm the presence of carbonyl stretches (C=O) at ~1700–1750 cm and N-H stretches (if applicable) near 3300 cm .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the piperidine or pyrrole-dione moieties and compare bioactivity. For example, fluorination at the phenyl ring (as in related compounds) enhances metabolic stability and target affinity .

- Dose-Response Profiling : Conduct assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects. Contradictions may arise from off-target interactions at higher doses .

- Target Validation : Use CRISPR/Cas9 knockout models or competitive binding assays to confirm specificity for purported targets (e.g., kinase inhibition) .

Advanced: What computational strategies are effective for predicting the compound’s reactivity and binding modes?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity at the maleimide ring, which is prone to Michael additions .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets). Piperidine flexibility may require ensemble docking to account for conformational changes .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-target complexes and identify critical hydrogen bonds or hydrophobic interactions .

Basic: What are the key reactivity considerations for the maleimide (pyrrole-2,5-dione) ring in derivatization?

Methodological Answer:

- Michael Addition : The maleimide ring reacts selectively with thiols (e.g., cysteine residues) under mild conditions (pH 7–8, 25°C). Monitor reaction progress via HPLC to avoid overmodification .

- Ring-Opening Reactions : Avoid prolonged exposure to nucleophilic amines or water, which can hydrolyze the dione to a diacid. Use anhydrous solvents and inert atmospheres for stability .

Advanced: How can thermal stability and degradation pathways be analyzed for this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition temperatures. Related dione derivatives show stability up to 200°C .

- High-Resolution Mass Spectrometry (HRMS) : Characterize degradation products (e.g., decarboxylation or piperidine ring cleavage) using electrospray ionization (ESI) .

Basic: What are common pitfalls in purifying 1-(Piperidin-4-ylmethyl)-1H-pyrrole-2,5-dione?

Methodological Answer:

- Hydroscopicity : The compound may absorb moisture, leading to hydrolysis. Store samples in desiccators with silica gel .

- Co-Elution Issues : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate closely related impurities .

Advanced: What in vitro models are suitable for studying its pharmacokinetics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.